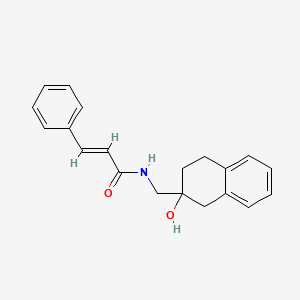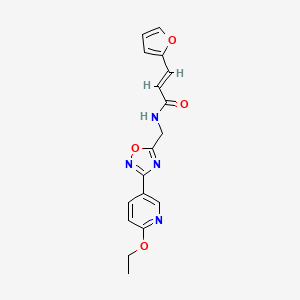
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate is an organic compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol. This compound is characterized by the presence of a tert-butyl group, a cyclopentene ring, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-butyl N-cyclopent-2-en-1-yloxycarbamate typically involves the reaction of tert-butyl chloroformate with cyclopent-2-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopent-2-en-1-ol and tert-butyl alcohol.
Scientific Research Applications
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates and the study of drug metabolism.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-cyclopent-2-en-1-yloxycarbamate involves the formation of a stable carbamate group, which can protect amines from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate group less reactive and more stable under various conditions . The compound can be deprotected by treatment with strong acids, such as trifluoroacetic acid, which cleaves the tert-butyl group and releases the free amine .
Comparison with Similar Compounds
Tert-butyl N-cyclopent-2-en-1-yloxycarbamate can be compared with other carbamate compounds, such as:
Tert-butyl N-phenylcarbamate: Similar in structure but with a phenyl group instead of a cyclopentene ring. It is used as a protecting group for amines in organic synthesis.
Ethyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with an ethyl group instead of a tert-butyl group. It has different reactivity and stability properties.
Methyl N-cyclopent-2-en-1-yloxycarbamate: Similar in structure but with a methyl group instead of a tert-butyl group.
These comparisons highlight the unique properties of this compound, such as its stability and steric hindrance, which make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
tert-butyl N-cyclopent-2-en-1-yloxycarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)13-9(12)11-14-8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVCOSHJUQYAOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOC1CCC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-difluoro-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2898617.png)
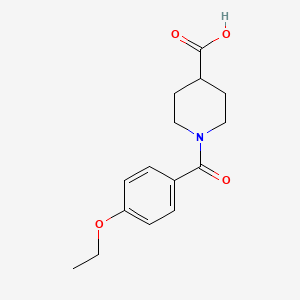
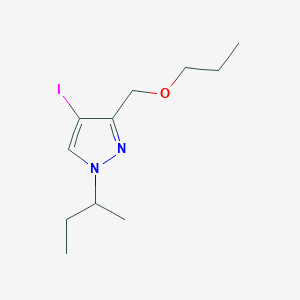

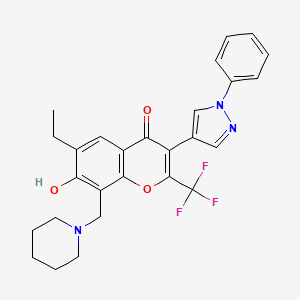
![propan-2-yl (2S)-2-[(2-chloropyridin-4-yl)formamido]-3-methylbutanoate](/img/structure/B2898626.png)
![4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}-N-{[4-(TRIFLUOROMETHYL)PHENYL]METHYL}BENZAMIDE](/img/structure/B2898628.png)
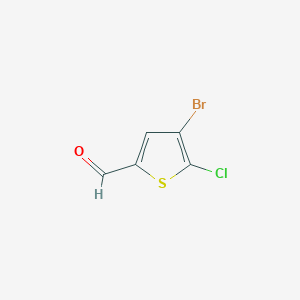
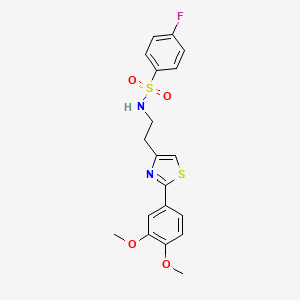
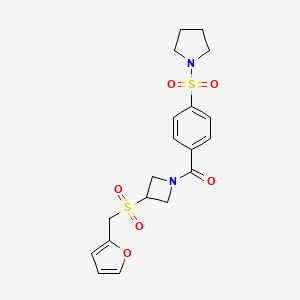
![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)

